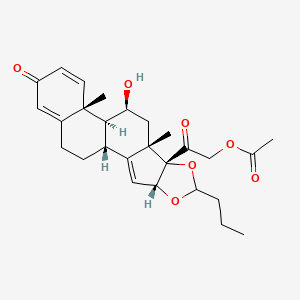
14,15-Dehydro Budesonide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Dehydro Budesonide Acetate is a synthetic glucocorticoid compound. It is an intermediate in the synthesis of 14,15-Dehydro Budesonide, which is a derivative of Budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.56 g/mol.
準備方法
The preparation of 14,15-Dehydro Budesonide Acetate involves several synthetic routes and reaction conditions. One common method starts with 16α-hydroxy prednisolone as the raw material. This compound undergoes a series of chemical reactions, including oxidation and esterification, to form the final product . Industrial production methods often utilize continuous flow processes to optimize reaction conditions and improve yield. These processes involve controlling parameters such as flow rate, temperature, and residence time to achieve the desired product with high purity .
化学反応の分析
14,15-Dehydro Budesonide Acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
14,15-Dehydro Budesonide Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other glucocorticoid compounds, aiding in the study of steroid chemistry and synthesis.
Biology: Researchers use this compound to investigate the biological effects of glucocorticoids on cellular processes and gene expression.
Medicine: It serves as a reference material in the development and testing of new corticosteroid drugs for treating inflammatory diseases.
Industry: The compound is utilized in the production of pharmaceuticals, particularly in the formulation of inhalers and nasal sprays for respiratory conditions.
作用機序
The mechanism of action of 14,15-Dehydro Budesonide Acetate involves binding to glucocorticoid receptors in target cells. This binding leads to changes in gene expression, resulting in the suppression of inflammatory responses. The compound decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation . These effects are mediated through the modulation of various molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
類似化合物との比較
14,15-Dehydro Budesonide Acetate is similar to other glucocorticoid compounds, such as:
Budesonide: A widely used corticosteroid for treating asthma and inflammatory bowel disease.
Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Compared to these compounds, this compound is unique due to its specific chemical structure and its role as an intermediate in the synthesis of 14,15-Dehydro Budesonide. This uniqueness allows for targeted research and development in the field of glucocorticoid chemistry and pharmacology.
特性
分子式 |
C27H34O7 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChIキー |
BFKMMLGHEPOOBR-ABJGVCPCSA-N |
異性体SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |
正規SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


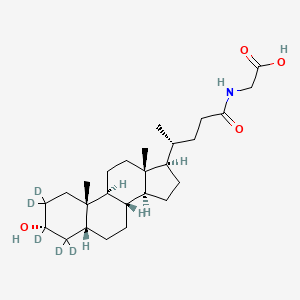
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
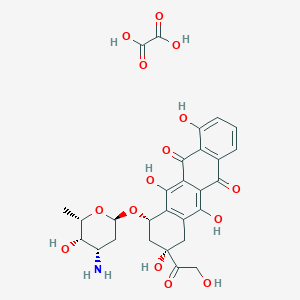
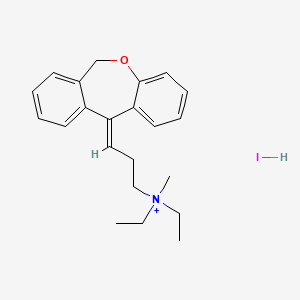
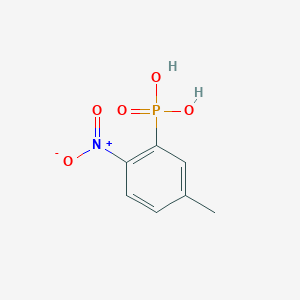
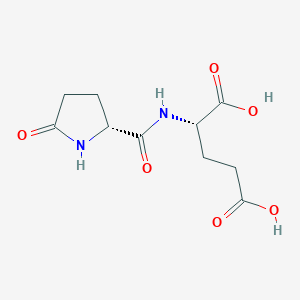
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)



![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
